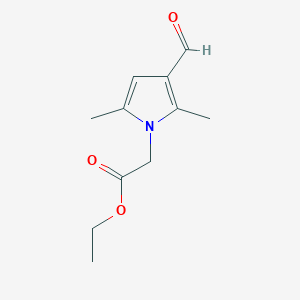
ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . They are also part of many marketed drugs that have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole . There are various tactical approaches to synthesize pyrrole and its derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with various functional groups, including a formyl group and an ethyl acetate group .Chemical Reactions Analysis
Pyrrole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in the Paal–Knorr reaction, which involves the condensation of amines with diketones to form pyrroles .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate and its derivatives serve as versatile precursors in organic synthesis, particularly in the construction of complex molecules. They undergo reactions to form compounds with varied structural motifs due to their reactive sites. For instance, the interaction of ethyl 2-arylamino-2-oxo-acetates with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine leads to the production of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. These reactions are significant for synthesizing pyrrole derivatives with potential applications in medicinal chemistry and materials science (Yavari, Aghazadeh, & Tafazzoli, 2002); (Yavari, Nasiri, & Djahaniani, 2005).
Spectroscopic and Computational Studies
The compound and its derivatives have been subjects of extensive spectroscopic and computational analyses to understand their structural properties, reactivity, and potential applications in designing new materials and drugs. For example, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and analyzed through various techniques, including FT-IR, NMR, and quantum chemical calculations. These studies offer insights into the molecule's electronic structure, vibrational modes, and potential for forming stable compounds through hydrogen bonding and other non-covalent interactions (Singh et al., 2013).
Chemical Reactivity and Molecular Assembly
The reactivity of this compound derivatives towards various reagents facilitates the synthesis of a wide range of compounds. This reactivity, combined with the ability to form dimers and polymers through hydrogen bonding, makes these derivatives valuable for understanding molecular assembly and designing new materials with specific physical and chemical properties. Studies have evaluated the conformational, spectroscopic, and chemical reactivity of pyrrole precursors, highlighting their utility in synthesizing formyl, acetyl derivatives, and other heterocyclic compounds, which are crucial in pharmaceutical chemistry and material science (Rawat & Singh, 2014).
Antioxidant Activity and Potential Therapeutic Applications
Some derivatives of this compound have shown significant antioxidant activity, suggesting potential therapeutic applications. The synthesis and characterization of these derivatives, along with their evaluation for antioxidant properties, contribute to the ongoing research in developing new drugs and treatments for diseases caused by oxidative stress (Zaki et al., 2017).
Wirkmechanismus
Target of Action
Compounds with a similar pyrrole scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrole-containing compounds interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Pyrrole-containing compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Pyrrole-containing compounds are generally known for their advantageous properties and significant bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that the dust of similar compounds may irritate the eyes and respiratory tract, and they should be handled with appropriate protective equipment . Furthermore, they should be stored and handled away from oxidizing agents to prevent fire and explosion .
Biochemische Analyse
Biochemical Properties
Pyrrole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the pyrrole derivative.
Cellular Effects
Many pyrrole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate are not well-characterized. Pyrrole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Pyrrole derivatives can interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. Pyrrole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(14)6-12-8(2)5-10(7-13)9(12)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMFDUNBZWQDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=C1C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2850779.png)
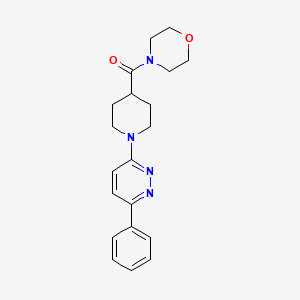
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2850781.png)
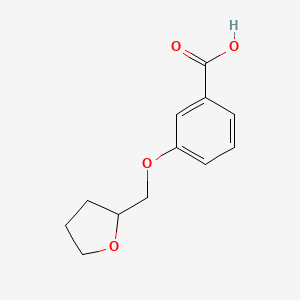

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2850785.png)
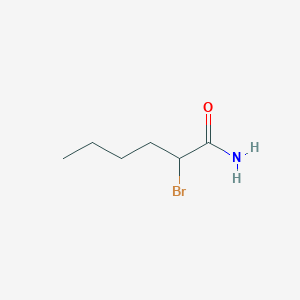
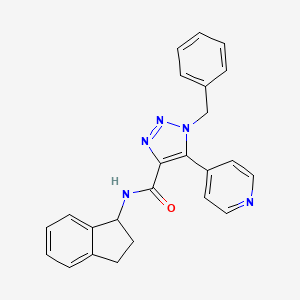
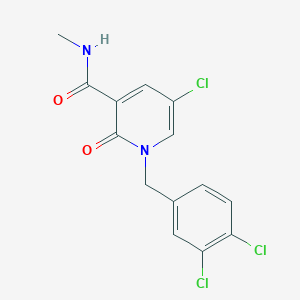
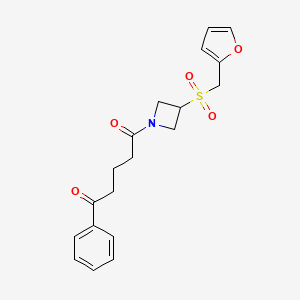
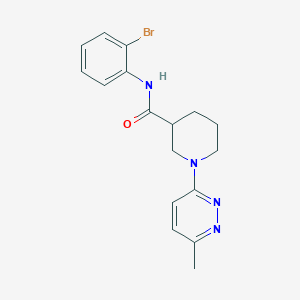
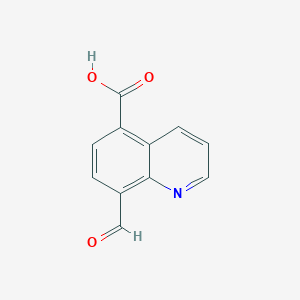
![Tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2850798.png)